molecular formula C25H22FN5O2 B11245392 4-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide

4-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide

Cat. No.: B11245392
M. Wt: 443.5 g/mol
InChI Key: YHTMSHIGZWBLLU-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide is a complex organic compound that features a combination of fluorine, methoxy, amino, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, such as 4-fluoroaniline and 4-methoxybenzoyl chloride. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

4-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22FN5O2

Molecular Weight

443.5 g/mol

IUPAC Name

4-fluoro-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H22FN5O2/c1-16-15-23(28-19-11-13-22(33-2)14-12-19)31-25(27-16)30-21-9-7-20(8-10-21)29-24(32)17-3-5-18(26)6-4-17/h3-15H,1-2H3,(H,29,32)(H2,27,28,30,31)

InChI Key

YHTMSHIGZWBLLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)OC

Origin of Product

United States

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